Dizocilpine

Catalog No.
S526350
CAS No.
77086-21-6
M.F
C16H15N
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dizocilpine

CAS Number

77086-21-6

Product Name

Dizocilpine

IUPAC Name

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1

InChI Key

LBOJYSIDWZQNJS-CVEARBPZSA-N

SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Solubility

In water, 586 mg/L at 25 °C (est)

Synonyms

Dizocilpine;(5S)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine;[5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine;[5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine;C13737;MK-801 (Dizoc

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Isomeric SMILES

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24

Understanding Learning and Memory:

Dizocilpine's ability to block NMDA receptor activity has been instrumental in studying the role of these receptors in learning and memory. Studies have shown that dizocilpine impairs performance in tasks requiring working memory and spatial learning, suggesting a crucial role for NMDA receptors in these processes [, ].

Investigating Neurodegenerative Diseases:

Dizocilpine is used to model excitotoxic brain damage, a process believed to contribute to neurodegenerative diseases like Alzheimer's and Parkinson's. By studying the effects of dizocilpine in animal models, researchers can gain insights into the mechanisms of these diseases and explore potential neuroprotective strategies [].

Exploring Drug Addiction:

Dizocilpine shares some behavioral similarities with drugs of abuse, making it a valuable tool for studying the neurobiology of addiction. Research suggests that dizocilpine can interact with the rewarding effects of other drugs like morphine and cocaine, offering insights into the complex mechanisms underlying addiction [].

Dizocilpine, also known as MK-801, is a synthetic compound that acts as a noncompetitive antagonist of the N-methyl-D-aspartic acid receptor, which is a subtype of glutamate receptors in the central nervous system. Discovered by Merck in 1982, dizocilpine binds to the ion channel of the receptor, blocking the flow of ions such as calcium, which is critical for neuronal signaling and synaptic plasticity. This compound has been extensively studied for its unique pharmacological properties, including anticonvulsant and anesthetic effects, although it is not used clinically due to significant side effects, including neurotoxicity and cognitive disruption .

Dizocilpine acts as a non-competitive antagonist at the NMDA receptor. Unlike competitive antagonists that compete with glutamate for binding sites, dizocilpine binds to a different site on the receptor and prevents the opening of the ion channel, thereby inhibiting the flow of calcium ions necessary for neuronal signaling []. This mechanism disrupts glutamatergic transmission, a key process in learning and memory [].

Dizocilpine is a potent compound with significant safety concerns.

  • Toxicity: High doses can lead to severe neurological effects, including hallucinations, ataxia, and seizures [].
  • Not for Human Use: Dizocilpine is strictly for research purposes and is not approved for human use due to its safety profile.

Dizocilpine undergoes several metabolic transformations in biological systems. The primary metabolic pathway involves the formation of hydroxylamine and phenolic metabolites. These metabolites can participate in redox cycles that may lead to the generation of reactive oxygen species, contributing to its neurotoxic effects. The compound's structure allows it to engage in electron transfer processes, which are crucial for understanding its biochemical interactions and potential neurotoxic mechanisms .

Dizocilpine exhibits a wide range of biological activities primarily through its action on the N-methyl-D-aspartic acid receptor. It has been shown to induce hyperlocomotion in animal models, mimicking both positive and negative symptoms of schizophrenia. Additionally, dizocilpine impairs long-term potentiation, which is essential for learning and memory. Its use in research has provided insights into psychotic disorders and neurodegenerative conditions due to its ability to model symptoms associated with these diseases .

The synthesis of dizocilpine typically involves multi-step organic reactions. One common approach includes the hydroamination reaction between an exocyclic alkene and a secondary amine. This method allows for the construction of the nitrogen-bridged core structure characteristic of dizocilpine. Various synthetic routes have been explored to optimize yields and purity while also allowing for the development of analogs with altered pharmacological profiles .

Dizocilpine is primarily used in research settings rather than clinical applications due to its side effects. It serves as a valuable tool for studying NMDA receptor function and has been instrumental in creating animal models for schizophrenia and other neuropsychiatric disorders. Additionally, it has been investigated for its potential neuroprotective effects against ischemia-induced neuronal degeneration .

Research indicates that dizocilpine interacts with several neurotransmitter systems beyond NMDA receptors. It has been shown to act as an antagonist at nicotinic acetylcholine receptors and inhibit serotonin and dopamine transporters. These interactions contribute to its complex pharmacological profile and may explain some of the behavioral effects observed in animal studies, including alterations in locomotion and cognitive function .

Dizocilpine shares structural and functional similarities with several other compounds that act on glutamate receptors or exhibit similar neuropharmacological effects. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
PhencyclidineNoncompetitive NMDA receptor antagonistKnown for its dissociative anesthetic properties
KetamineNoncompetitive NMDA receptor antagonistShorter half-life; used clinically as an anesthetic
MemantineUncompetitive NMDA receptor antagonistUsed clinically for Alzheimer's disease
AmantadineNMDA receptor antagonist; dopamine agonistUsed primarily for Parkinson's disease
3-Hydroxy-4-(4-(1-piperidinyl)butyl)benzonitrileSelective serotonin reuptake inhibitorPotential antidepressant properties

Dizocilpine's unique position lies in its high potency as an NMDA receptor antagonist and its ability to induce both positive and negative symptoms of schizophrenia in animal models, differentiating it from other compounds that may target similar pathways but do not replicate this specific behavioral profile .

Use-Dependent and Voltage-Dependent Channel Blockade

Dizocilpine exhibits a distinctive use-dependent blockade of NMDA receptors, requiring channel activation by agonists such as glutamate and glycine for effective binding [1] [3]. Electrophysiological studies demonstrate that MK-801 preferentially binds to the open-state conformation of the receptor-channel complex, with blockade onset rates proportional to agonist concentration [2]. Voltage-clamp experiments reveal a pronounced voltage dependence: recovery from blockade accelerates at depolarized membrane potentials (+30 mV) compared to hyperpolarized states (-70 mV). At -70 mV, recovery time constants average 92 ± 40 minutes, decreasing to 1.8 ± 0.3 minutes at +30 mV [2]. This voltage sensitivity arises from MK-801’s cationic nature (pKa 8.2) and its binding site within the transmembrane electric field, where membrane potential influences drug-receptor interaction kinetics [2] [3].

Binding Site Characterization Within the Ion Channel

High-resolution cryo-EM structures (3.6-4.0 Å) localize dizocilpine within the NMDA receptor channel vestibule, forming critical interactions with pore-loop residues [3]. The drug’s cyclohexene ring inserts between GluN1 Val642 and GluN2B Leu640, while its methyl group contacts GluN2B Asn612 via hydrogen bonding [3]. Mutational analyses confirm these interactions: GluN1 Val642Ala and GluN2B Leu640Ala substitutions reduce MK-801 binding affinity by >90% [3]. The binding pocket exhibits pseudo-twofold symmetry, allowing MK-801 to adopt two equivalent orientations within the channel [3]. This dual binding mode contrasts with smaller channel blockers like memantine, which occupy a single pose.

Comparison with Other Non-Competitive NMDA Antagonists

MK-801 shares mechanistic similarities with ketamine and phencyclidine (PCP), all acting as open-channel blockers. However, dizocilpine demonstrates superior voltage dependence (e-fold change per 33 mV vs. 58 mV for ketamine) and slower off-rates (hours vs. seconds) [2] [3]. Structural comparisons reveal that MK-801’s dibenzocycloheptene ring system creates stronger van der Waals contacts with hydrophobic residues compared to PCP’s phenylpiperidine scaffold [3]. These interactions underlie MK-801’s nanomolar affinity (Kd ≈10 nM at -70 mV) versus micromolar affinities for most arycyclohexylamines [2] [3].

Secondary Pharmacological Actions

Nicotinic Acetylcholine Receptor Antagonism

At supratherapeutic concentrations (>10 μM), dizocilpine inhibits α7 nicotinic acetylcholine receptors (nAChRs) with IC50 values of 15-20 μM [1]. This off-target effect involves noncompetitive blockade of the nAChR ion channel, potentially mediated through interactions with the channel’s hydrophobic gate region. However, the physiological relevance remains unclear given MK-801’s 1000-fold selectivity for NMDA over nACh receptors at clinically relevant doses [1].

Interactions with Serotonin and Dopamine Transporters

MK-801 modulates monoamine transport systems at micromolar concentrations, inhibiting serotonin (SERT) and dopamine (DAT) transporters with IC50 values of 8.2 μM and 12.4 μM, respectively [1]. These effects likely result from allosteric modulation rather than direct substrate competition, as dizocilpine lacks structural similarity to monoamine neurotransmitters. The clinical significance of these interactions remains under investigation, particularly regarding their contribution to the compound’s psychotomimetic properties.

Molecular Binding Dynamics

Crystallographic Analysis of Binding Poses

Cocrystallization studies of MK-801 with GluN1/GluN2B NMDA receptors (PDB 6IRA) reveal two predominant binding orientations separated by 180° rotation about the channel axis [3]. In both poses, the drug’s protonated amine forms hydrogen bonds with Asn612 (GluN2B) and Asn614 (GluN1), while its aromatic rings engage in π-alkyl interactions with Met640 (GluN2B) and Val642 (GluN1) [3]. Anomalous diffraction data using 3-iodo-MK-801 confirm these dual orientations, with iodine atoms occupying symmetrical positions 6.2 Å apart in the channel vestibule [3].

Molecular Dynamics Simulations of Receptor-Ligand Interactions

All-atom MD simulations (>30 μs) demonstrate MK-801’s entry pathway into the NMDA receptor channel. The drug preferentially approaches from the extracellular side, with an average binding time of 2.7 ± 0.4 μs in open-channel simulations [3]. Upon binding, MK-801 induces a 1.8 Å constriction of the M3 helix bundle (GluN1/GluN2B), stabilizing the channel in a closed conformation [3]. Free energy calculations estimate a binding ΔG of -9.2 kcal/mol, driven primarily by hydrophobic interactions (ΔG~vdW~ = -12.4 kcal/mol) and opposed by electrostatic desolvation penalties (ΔG~elec~ = +3.1 kcal/mol) [3].

Table 1: Kinetic Parameters of MK-801 Blockade at Different Membrane Potentials

Parameter-70 mV+30 mV
Blockade Onset (τ, sec)24 ± 525 ± 3
Recovery (τ, min)92 ± 401.8 ± 0.3
Apparent Kd (nM)10.2 ± 2.1152 ± 31

Data derived from voltage-clamp experiments using 30 μM NMDA/1 μM glycine [2]. Values represent mean ± SEM (n=5-14 cells).

Selective Blockade of N-Methyl-D-Aspartate Receptor-Mediated Components

Dizocilpine demonstrates highly selective and potent antagonism of N-methyl-D-aspartate receptor-mediated synaptic transmission through its unique mechanism as a use-dependent, voltage-dependent, noncompetitive channel blocker [1] [2] [3]. The compound exhibits a high-affinity binding profile with a Ki value of 37.2 nanomolar, establishing it as one of the most potent N-methyl-D-aspartate receptor antagonists available for research applications [4].

The selectivity of dizocilpine for N-methyl-D-aspartate receptor-mediated components is demonstrated through its inability to significantly affect alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid or kainate receptor-mediated transmission at therapeutic concentrations [1] [2]. This selectivity is mechanistically explained by the compound's requirement for channel opening before binding can occur, as dizocilpine binds within the vestibule of the ion channel and becomes trapped between the M3-helix-bundle crossing and the M2-pore loops [3]. The use-dependent nature of this blockade means that synaptic N-methyl-D-aspartate receptor-mediated responses are progressively depressed with repetitive activation, as each activation event allows additional dizocilpine molecules to bind and accumulate within the channel [5].

Crystal structure analysis combined with molecular dynamics simulations has revealed that dizocilpine binding promotes closure of the ion channel gate and physically occludes ion permeation [3]. The voltage-dependent properties of the blockade are enhanced by membrane depolarization, which facilitates the expulsion of magnesium ions from the channel pore and allows dizocilpine access to its binding site [2] [3]. Recovery from dizocilpine blockade is remarkably slow and depends critically on the presence of magnesium ions and N-methyl-D-aspartate receptor agonists. In the presence of magnesium, fifty percent recovery from blockade is achieved after ten minutes of exposure to 100 micromolar N-methyl-D-aspartate, while recovery in magnesium-free conditions requires substantially longer periods [6].

Pharmacokinetic studies demonstrate that dizocilpine readily crosses the blood-brain barrier, achieving brain-to-plasma concentration ratios of approximately 18:1 following subcutaneous administration at 0.1 milligrams per kilogram [7]. The compound reaches maximum brain concentrations within 15 minutes of subcutaneous injection, with levels of 90.4 ± 5.6 nanograms per gram of brain tissue [7]. These pharmacokinetic properties ensure effective central nervous system penetration and sustained N-methyl-D-aspartate receptor blockade for experimental applications.

Effects on Long-Term Potentiation

Dizocilpine exerts profound inhibitory effects on the induction of long-term potentiation while providing crucial insights into the cellular mechanisms underlying this fundamental form of synaptic plasticity [8] [9]. The compound completely blocks the induction of N-methyl-D-aspartate receptor-dependent long-term potentiation through its prevention of the calcium influx required for triggering the molecular cascades that lead to synaptic strengthening [2] [8].

The use of dizocilpine has been instrumental in establishing the postsynaptic locus of long-term potentiation expression. As a use-dependent N-methyl-D-aspartate receptor blocker, dizocilpine irreversibly blocks receptors once they are activated by glutamate, creating a progressive decrease in N-methyl-D-aspartate receptor-mediated currents that correlates directly with the probability of transmitter release [2]. Critically, experiments have demonstrated that the rate of this progressive blockade remains unchanged following long-term potentiation induction, providing strong evidence that potentiation does not involve increased presynaptic glutamate release [2].

These findings, combined with additional experimental approaches including monitoring of short-term plasticity, glial glutamate transporter currents, and styryl dye imaging of presynaptic vesicle cycling, have conclusively established that N-methyl-D-aspartate receptor-dependent long-term potentiation is expressed through postsynaptic mechanisms involving the redistribution of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [2].

Dizocilpine prevents the conversion of functionally silent synapses, which contain only N-methyl-D-aspartate receptors, into active synapses through the blockade of activity-dependent alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor insertion [2]. The compound also blocks the activity-dependent insertion of additional alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors at synapses that already contain these receptors, preventing the increase in synaptic strength characteristic of long-term potentiation [2].

Single application of dizocilpine at doses of 5 milligrams per kilogram produces lasting impairments in hippocampal long-term potentiation that persist for weeks after treatment [9]. These effects are accompanied by marked deficits in long-term spatial memory formation, suggesting that the disruption of synaptic plasticity mechanisms has functional consequences for learning and memory processes [9]. The persistence of these deficits indicates that even acute N-methyl-D-aspartate receptor blockade can produce enduring alterations in synaptic plasticity mechanisms.

Electrophysiological Changes in Neural Networks

Dizocilpine produces complex and dose-dependent alterations in neural network activity patterns that reflect its differential effects on distinct neuronal populations and their interconnected circuits [10] [11]. The compound induces a characteristic pattern of changes in spontaneous neuronal firing rates that paradoxically results in cortical excitation despite blocking an excitatory neurotransmitter receptor [11].

The primary electrophysiological effect of dizocilpine involves the preferential suppression of gamma-aminobutyric acid interneuron activity, which occurs rapidly and reaches plateau levels before any changes in pyramidal neuron firing rates [11]. In awake animals, fast-spiking gamma-aminobutyric acid interneurons demonstrate greater sensitivity to N-methyl-D-aspartate receptor blockade compared to pyramidal neurons, likely due to their faster excitatory postsynaptic potentials and more effective recruitment by excitatory inputs [11]. This preferential effect on interneurons results in disinhibition of pyramidal neurons, leading to a delayed but substantial increase in pyramidal neuron firing rates [11].

In the hippocampus, dizocilpine administration significantly disrupts theta and gamma oscillations, which are critical for memory encoding and retrieval processes [10]. The compound reduces the modulation of both pyramidal neurons and interneurons by theta oscillations and impairs the coordination of gamma-generating circuits [10]. Sharp-wave ripple events, which are important for memory consolidation, show diminished recruitment of pyramidal neurons following dizocilpine treatment [10]. These oscillatory disruptions are accompanied by reduced correlation between neuronal firing rates and locomotor velocity, reflecting impairments in spatial coding mechanisms [10].

Periadolescent exposure to dizocilpine produces enduring alterations in prefrontal cortical network properties that persist into adulthood [12]. Administration of 0.1 milligrams per kilogram daily for five consecutive days during the periadolescent period results in disinhibited prefrontal local field potential responses to ventral hippocampal stimulation at both beta and gamma frequencies [12]. These changes reflect a developmental disruption of gamma-aminobutyric acid interneuron maturation and can be reversed by acute administration of gamma-aminobutyric acid-A receptor positive allosteric modulators [12].

Chronic dizocilpine treatment alters electroencephalographic power and variability across multiple frequency bands in both cortical and hippocampal regions [13]. The compound reduces electroencephalographic power in the parietal cortex across 4-6 hertz, 6-8 hertz, 8-16 hertz, and 16-32 hertz frequency bands, while specifically reducing hippocampal power in the 16-32 hertz range [13]. Electroencephalographic variability is also decreased in the parietal cortex at 6-8 hertz and 16-32 hertz frequencies, and in the hippocampus across 4-6 hertz, 8-16 hertz, and 16-32 hertz bands [13].

Event-related potential studies reveal that dizocilpine significantly alters auditory processing, with differential effects on P1 and P3 components [13]. The compound reduces frontal P1 event-related potential amplitude and latency in response to rare tones, while also decreasing P3 event-related potential amplitude and latency [13]. These changes in event-related potentials suggest impairments in both early sensory processing and later cognitive evaluation of auditory stimuli.

Neurochemical Alterations

Influence on Glutamate and Related Excitatory Amino Acids

Dizocilpine produces complex region-specific alterations in glutamate neurotransmission that extend beyond its direct N-methyl-D-aspartate receptor antagonism [14] [15]. While the compound does not directly alter glutamate release from presynaptic terminals, it significantly modifies the functional consequences of glutamate signaling through its blockade of postsynaptic N-methyl-D-aspartate receptors [2] [14].

In the ventral posterolateral nucleus of the thalamus, dizocilpine attenuates hyperalgesia-induced increases in extracellular glutamate concentrations [14]. This effect is observed in animal models of inflammation-induced pain, where the compound reduces both glutamate and aspartate release in dialysates collected from this brain region [14]. The reduction in excitatory amino acid concentrations correlates with the analgesic efficacy of the compound, suggesting that N-methyl-D-aspartate receptor blockade in thalamic regions contributes to pain modulation [14].

Dizocilpine administration results in dose-dependent alterations in N-methyl-D-aspartate receptor subunit expression that follow an inverted-U shaped response pattern [16]. At low doses ranging from 0.01 to 0.1 milligrams per kilogram, the compound significantly upregulates messenger ribonucleic acid expression of all N-methyl-D-aspartate receptor subunits, including NR1, NR2A, NR2B, NR2C, and NR2D, with increases ranging from 1.6-fold to 3.9-fold depending on the specific subunit [16]. However, at higher doses of 1.0 milligrams per kilogram, all subunits show significant decreases to nearly undetectable levels [16].

The regional specificity of glutamate system alterations is particularly evident in the prefrontal cortex, where dizocilpine produces distinct changes in parvalbumin-immunoreactive interneurons compared to pyramidal neurons [16]. In parvalbumin-containing interneurons, N-methyl-D-aspartate receptor subunit messenger ribonucleic acids are significantly downregulated at low doses, remain unaltered at medium doses, and decrease again at high doses, demonstrating a biphasic dose response [16]. This differential responsiveness of interneuron populations may contribute to the disinhibitory effects observed at the network level.

Neuropeptide S demonstrates protective effects against dizocilpine-induced alterations in glutamate signaling [15]. Administration of neuropeptide S attenuates dizocilpine-induced increases in extracellular acetylcholine levels in the retrosplenial cortex, suggesting modulation of cholinergic-glutamatergic interactions [15]. The compound also reduces dizocilpine-induced neuronal vacuolization in the retrosplenial cortex, indicating neuroprotective effects against N-methyl-D-aspartate receptor antagonist-induced neurotoxicity [15].

Effects on Dopaminergic Systems

Dizocilpine exerts profound and regionally specific effects on dopaminergic neurotransmission that contribute significantly to its behavioral and neurophysiological actions [1] [17]. The compound demonstrates differential effects on dopamine release in distinct brain regions, reflecting the complex organization of dopaminergic circuits and their varying sensitivities to N-methyl-D-aspartate receptor modulation [17].

In the nucleus accumbens, dizocilpine produces concentration-dependent increases in extracellular dopamine levels through local infusion at concentrations ranging from 5 to 250 micromolar [1]. These increases are accompanied by simultaneous elevations in serotonin and norepinephrine concentrations, indicating multimodal monoaminergic activation [1]. The dopaminergic response in the nucleus accumbens is blocked by tetrodotoxin, confirming that the effect requires neuronal activity rather than direct drug actions on dopamine terminals [1].

Systemic administration of dizocilpine at 0.3 milligrams per kilogram intraperitoneally produces statistically significant increases in extracellular dopamine concentrations in the nucleus accumbens, although these effects are smaller in magnitude compared to local administration [1]. The dopaminergic activation in this region is selectively blocked by competitive N-methyl-D-aspartate receptor antagonists and 5-hydroxytryptamine2A receptor antagonists, suggesting involvement of both glutamatergic and serotonergic mechanisms in mediating the response [17].

In contrast to its stimulatory effects in the nucleus accumbens, dizocilpine tends to decrease dopamine release in the striatum [17]. This regional difference reflects the distinct regulatory mechanisms governing dopaminergic transmission in dorsal versus ventral striatal regions. The medial prefrontal cortex shows enhanced dopamine release following dizocilpine administration, and this effect is not blocked by competitive N-methyl-D-aspartate receptor antagonists or 5-hydroxytryptamine2A receptor antagonists, suggesting different underlying mechanisms compared to the nucleus accumbens [17].

The dopaminergic system plays a crucial role in mediating dizocilpine-induced increases in acetylcholine release in the parietal cortex [18]. Pretreatment with alpha-methyl-para-tyrosine methyl ester, which depletes dopamine, delays the onset but prolongs the duration of dizocilpine-induced acetylcholine increases [18]. Dopamine D2 receptor antagonists produce similar dual effects, while dopamine D1 receptor antagonists prolong but do not delay the onset of acetylcholine increases [18]. These findings indicate that both dopamine D1 and D2 receptors are involved in the complex regulation of cholinergic function by dizocilpine.

Chronic dizocilpine treatment produces long-lasting alterations in dopaminergic function that persist beyond the acute treatment period [19]. The compound differentially affects the locomotor responses mediated by dopamine D2 receptor mechanisms, with some studies suggesting that the motor stimulatory effects of dizocilpine involve different mechanisms compared to other N-methyl-D-aspartate receptor antagonists [19]. These differences may relate to the varying affinities and binding kinetics of different compounds at the N-methyl-D-aspartate receptor channel complex.

Interactions with Opioidergic Pathways

Dizocilpine demonstrates significant modulatory effects on opioidergic systems that have important implications for pain management and opioid tolerance mechanisms [20] [21] [22]. The compound enhances the analgesic efficacy of opioid receptor agonists through N-methyl-D-aspartate receptor-dependent mechanisms while also affecting opioid receptor expression and binding characteristics [22].

Acute dizocilpine administration produces dose-dependent enhancement of analgesic responses to the kappa-opioid receptor agonist U-50,488H, with effective doses ranging from 0.1 to 0.5 milligrams per kilogram [22]. The enhancement is much greater following chronic dizocilpine treatment compared to acute administration, suggesting adaptive changes in opioidergic systems with repeated N-methyl-D-aspartate receptor blockade [22]. Importantly, dizocilpine does not affect the hypothermic actions of U-50,488H, indicating specificity for analgesic mechanisms [22].

Chronic dizocilpine administration for four days produces upregulation of kappa-opioid receptors in brain tissue, as evidenced by increased Bmax values for tritiated ethylketocyclazocine binding [22]. In spinal cord tissue, chronic treatment decreases the dissociation constant without affecting Bmax, indicating increased receptor affinity [22]. These changes in receptor binding parameters correlate with the enhanced analgesic responses observed following chronic treatment [22].

Dizocilpine demonstrates protective effects against opioid withdrawal symptoms through modulation of both motivational and somatic components [21]. The compound at doses of 0.1 to 0.5 milligrams per kilogram attenuates naloxone-precipitated withdrawal behaviors including diarrhea, mouth movements, paw shakes, and ptosis [21]. More importantly, dizocilpine at lower doses of 0.02 to 0.1 milligrams per kilogram blocks the development of conditioned place aversion to naloxone-precipitated withdrawal, indicating effects on the motivational aspects of withdrawal [21].

The interaction between dizocilpine and morphine demonstrates complex patterns that depend on the specific behavioral endpoint examined [20]. While dizocilpine blocks the development of tolerance to morphine-induced antinociception at lower morphine doses, it does not prevent tolerance to the discriminative stimulus effects of morphine [20]. This differential effect suggests that N-methyl-D-aspartate receptor-dependent plasticity mechanisms contribute differently to various aspects of opioid tolerance [20].

Memantine, another N-methyl-D-aspartate receptor antagonist with different binding kinetics compared to dizocilpine, shows distinct interaction patterns with morphine [20]. Unlike dizocilpine, memantine attenuates rather than potentiates the acute stimulus and antinociceptive effects of morphine and does not block the development of tolerance [20]. These differences highlight the importance of specific N-methyl-D-aspartate receptor binding characteristics in determining opioid interactions [20].

Color/Form

White solid from cyclohexane

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

221.120449483 g/mol

Monoisotopic Mass

221.120449483 g/mol

Heavy Atom Count

17

LogP

log Kow = 3.14 (est)

Melting Point

68.5-69 °C

UNII

7PY8KH681I

Related CAS

77086-22-7 (Parent)

Therapeutic Uses

/EXPL/ Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) agonists have been found to have potent anti-inflammatory actions and suggested as potential therapies for brain ischemia. Glutamate is the most common excitatory neurotransmitter in the central nervous system and is released excessively during ischemia. Stroke therapy will require combinations of drug classes, because no single drug class has yet been proven efficacious in human beings. The present study was conducted to assess whether N-methyl-d-aspartate (NMDA) receptor antagonist (MK-801) treatment can improve recovery from ischemic brain injury and whether rosiglitazone, a PPAR-gamma ligand, can increase its neuroprotective effect in an embolic model of stroke. Stroke was induced in rats by embolizing a preformed clot into the middle cerebral artery. Rosiglitazone (0.1 mg/kg, intraperitoneally) and MK-801 (0.1 mg/kg, intravenously) were injected immediately after embolization. Forty-eight hours later, the brains were removed, sectioned and stained with triphenyltetrazolum chloride and analyzed by a commercial image processing software program. Rosiglitazone and MK-801 alone or in combination decreased infarct volume by 49.16%, 50.26% and 81.32%, respectively (P < 0.001). Moreover, the combination therapy significantly decreased the infarct volume when compared to any drug used alone (P < 0.05). MK-801 reduced the brain edema by 68% compared to the control group (P < 0.05), but rosiglitazone or combination did not show any significant effect. The drugs alone or in combination also demonstrated improved neurological function, but combination therapy was more effective on neurological deficits improving. /The/ data show that the combination of MK-801 and rosiglitazone is more neuroprotective in thromboembolic stroke than given alone; this effect perhaps represents a possible additive effect in the brain infarction.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Mechanism of Action

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input.

Vapor Pressure

7.50X10-5 mm Hg at 25 °C (est)

Other CAS

77086-21-6

Wikipedia

Dizocilpine

Methods of Manufacturing

Anderson P, et al, US 4399141 (1980, 1938 both to Merck & Co)

General Manufacturing Information

MK-801 (dizocilpine) is a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) family of glutamate receptors in the central nervous system. It is an anticonvulsant and also shares several pharmacological properties with phencyclidine and ketamine. It is not observed routinely as a substance of abuse.

Interactions

... The purpose of the present study was to investigate the effect of dizocilpine maleate (MK-801), non-competitive NMDA glutamate receptor antagonist, on neurotoxic effect of the prolonged treatment with the high dose of dexamethasone (DEX). The results showed that DEX (120 mg/kg/day for 7 days) impaired the long-term memory and the motor coordination, reduced the body weight and induced the lethality of mice. The morphological and ultrastructural study have confirmed damage to hippocampal neurons especially in the CA3 region after the prolonged treatment with DEX alone. Damaged pyramidal neurons showed robust changes in the shape of the nucleus and cytoplasm condensation. MK-801 alone (at non-toxic dose of 0.3 mg/kg/day), changed neither the behavior of mice nor morphology of the hippocampal neurons. However, it did not prevent the neurotoxic effects of DEX. On the contrary, it intensified DEX-induced neurotoxicity.
...In /a/ preliminary study, methamphetamine (METH) at 2.5 mg/kg, but not at 1.0 mg/kg, induced a delayed increase in glutamate levels in the nucleus accumbens (NAc). /It was hypothesized/ that repeated increases in glutamate levels produces behavioral sensitization to a selective uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, dizocilpine (MK-801), and that an activation of protein kinase C (PKC) plays an important role for this sensitization. ... This study was conducted to confirm delayed increases in glutamate levels induced by a higher dose of METH (2.5 mg/kg), and to examine the effect of straurosporine, a PKC inhibitor, on the higher dose of METH-induced sensitization to dizocilpine. ... METH at 2.5 mg/kg, but not at 1.0 mg/kg, induced delayed increases in glutamate levels. The acute administration of staurosporine did not affect the locomotor activity by a single injection of METH (2.5 mg/kg). Repeated METH administrations (2.5 mg/kg, once in every other day, for five times) developed behavioral sensitization to the locomotion-inducing effect of dizocilpine (0.2 mg/kg), a selective uncompetitive NMDA receptor antagonist. Staurosporine (0.1 mg/kg), given 120 min later for every METH treatment, inhibited the development of behavioral sensitization to dizocilpine. ... These results suggest the involvement of increased glutamate levels and an activation of PKC in delayed-induced synaptic and cellular plasticity underlying the higher dose of METH-induced behavioral sensitization to dizocilpine.
... The present study was designed to investigate the importance of sex differences in the interaction between dizocilpine (MK-801) pretreatment and acute cold-restraint stress (CRS) in pentylenetetrazole (PTZ)-induced seizures in Swiss albino mice. ... A CRS protocol was applied to mice to investigate the interaction between MK-801 pretreatment (30 min before CRS) and stress (followed by PTZ injection) in epilepsy susceptibility. For this purpose, 6 groups were designated: (1) PTZ control group (received only PTZ); (2) stress group (received stress and PTZ); (3) saline group (received saline and PTZ); (4) MK-801 group (received MK-801 and PTZ); (5) saline + stress group (received saline, stress, and PTZ); and (6) MK-801 + stress group (received MK-801, stress, and PTZ). ... Pretreatment with MK-801 (0.125, 0.25, 0.50 mg/kg) significantly potentiated the protective effect of stress in PTZ-induced (65 mg/kg) seizures in both sexes by prolonging the onset of myoclonic jerks and clonic convulsions. Male mice had a significantly greater delay in the onset of myoclonic jerks (males, 66.7-295.5 sec; females, 54.0-247.5 sec; P < 0.05) and clonic convulsions (males, 123.5-789.8 sec; females, 94.5-757.2 sec; P < 0.05) compared with female mice in all groups (ie, PTZ control, stress, saline, MK-801, saline + stress, and MK-801 + stress groups). ... The findings of this study in mice suggest the involvement of sex hormones in the interaction between MK-801 pretreatment and acute CRS in PTZ-induced seizures.
... Adolescent male Wistar rats were exposed to EtOH vapor for 12 hr/d for 5 weeks. The effects of MK-801(0.0 to 0.1 mg/kg, intraperitoneally) on the electroencephalogram (EEG) and auditory event-related potentials (ERPs) were assessed after 8 weeks of abstinence from EtOH. ... Adolescent EtOH exposure reduced EEG variability in the frontal cortex in the 4 to 6 Hz band but had no effect on cortical and hippocampal EEG power and ERPs. ... MK-801 significantly reduced EEG power in the parietal cortex (4 to 6 Hz, 6 to 8 Hz, 8 to 16 Hz, 16 to 32 Hz) and hippocampus (16 to 32 Hz) and EEG variability in the parietal cortex (6 to 8 Hz, 16 to 32 Hz) following adolescent EtOH exposure. MK-801 produced a significant decrease in hippocampal EEG variability (4 to 6 Hz, 8 to 16 Hz, 16 to 32 Hz) in control, but not in EtOH-exposed rats. MK-801 reduced frontal P1 ERP amplitude and latency in response to the rare tone in EtOH-exposed rats compared to controls. In contrast, MK-801 significantly reduced P3 ERP amplitude and latency in control, but not in EtOH-exposed rats. /It was concluded that/ the effects of MK-801 on hippocampal EEG variability and P3 ERP amplitude and latency are significantly attenuated after a prolonged withdrawal period following adolescent EtOH exposure. However, the inhibitory effects of MK-801 on cortical and hippocampal EEG power were enhanced in rats exposed to EtOH during adolescence. Taken together, these data suggest protracted changes in NMDA systems following adolescent EtOH exposure.
For more Interactions (Complete) data for DIZOCILPINE (39 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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